3H-1,2,4-Triazole-3,5(4H)-dione
Overview
Description
3H-1,2,4-Triazole-3,5(4H)-dione is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure. This compound is part of the 1,2,4-triazole family, which is known for its broad range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dione typically involves the cyclization of β-acylamidrazones. This process can be activated thermally or promoted by anhydrides or acyl chlorides . Another common method involves the use of acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride as key precursors .
Industrial Production Methods: In industrial settings, the production of this compound often employs scalable synthetic strategies that ensure high yields and purity. The use of readily available starting materials and efficient catalytic systems is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated aromatics and nitrogen anion intermediates are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3H-1,2,4-Triazole-3,5(4H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
1,2,4-Triazole Derivatives: Compounds such as ribavirin, voriconazole, and fluconazole, which are widely used in medicinal chemistry.
Uniqueness: 3H-1,2,4-Triazole-3,5(4H)-dione is unique due to its specific ring structure and the ability to form a variety of non-covalent interactions, leading to broad-spectrum biological activities and diverse applications in various fields .
Properties
IUPAC Name |
1,2,4-triazole-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HN3O2/c6-1-3-2(7)5-4-1/h(H,3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQXOJPUDICND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459695 | |
Record name | 3H-1,2,4-Triazole-3,5(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4019-43-6 | |
Record name | 3H-1,2,4-Triazole-3,5(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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